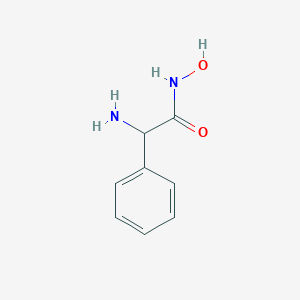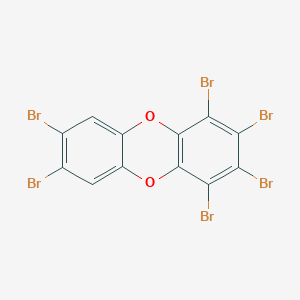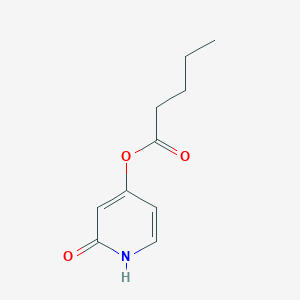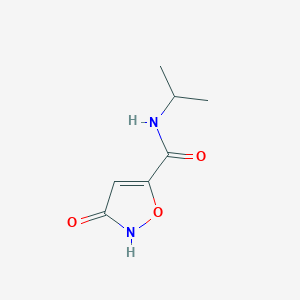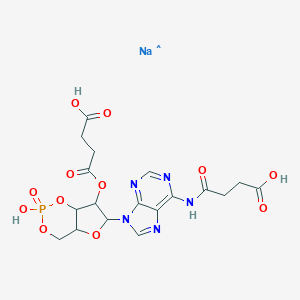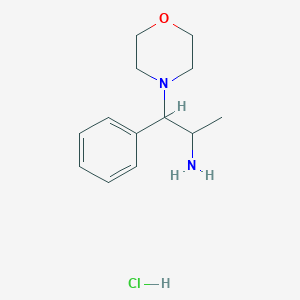
(tert-Butyldimethylsilyl)acetylene
Übersicht
Beschreibung
“(tert-Butyldimethylsilyl)acetylene” is a bulky trialkylsilyl-protected alkyne . It is also known as Ethynyl-tert-butyldimethylsilane . The CAS Number for this compound is 86318-61-8 .
Synthesis Analysis
This compound participates in Cadiot-Chodkiewicz cross-coupling reaction with various bromoalkynes to afford synthetically useful unsymmetrical diynes . It also readily undergoes cross-dimerization reaction with various internal phenyl acetylenes in the presence of rhodium dimers and bidentate phosphine ligands to afford enynes .Molecular Structure Analysis
The molecular formula of “(tert-Butyldimethylsilyl)acetylene” is C8H16Si . It has a molecular weight of 140.30 g/mol .Chemical Reactions Analysis
“(tert-Butyldimethylsilyl)acetylene” may be used in the synthesis of β-alkynylketone .Physical And Chemical Properties Analysis
The physical state of “(tert-Butyldimethylsilyl)acetylene” at 20°C is solid . It has a melting point of 22°C, a boiling point of 110°C, a flash point of 6°C, a specific gravity of 0.77, and a refractive index of 1.42 .Wissenschaftliche Forschungsanwendungen
Synthesis of β-Alkynylketones
(tert-Butyldimethylsilyl)acetylene: is utilized in the synthesis of β-alkynylketones . These compounds are valuable intermediates in organic synthesis, as they can be further transformed into a variety of functionalized ketones, which are key components in pharmaceuticals and agrochemicals.
Preparation of β-Alkynyl Aldehydes
Similarly, this compound is instrumental in the preparation of β-alkynyl aldehydes . Aldehydes carrying an alkyne group are important due to their versatility in chemical reactions, leading to the production of alcohols, acids, and other derivatives used in fragrance and flavor industries.
Cadiot-Chodkiewicz Cross-Coupling Reactions
It participates in Cadiot-Chodkiewicz cross-coupling reactions with various bromoalkynes to produce unsymmetrical diynes . These diynes are crucial in the construction of complex molecular architectures found in natural products and materials science.
Enyne Formation via Cross-Dimerization
The compound readily undergoes cross-dimerization reactions with internal phenyl acetylenes in the presence of rhodium dimers and bidentate phosphine ligands to afford enynes . Enynes are significant in the development of new catalytic processes and in the synthesis of cyclic compounds.
Wirkmechanismus
Target of Action
(tert-Butyldimethylsilyl)acetylene is a bulky trialkylsilyl-protected alkyne . It primarily targets various bromoalkynes in the Cadiot-Chodkiewicz cross-coupling reaction . It also targets various internal phenyl acetylenes in the cross-dimerization reaction .
Mode of Action
This compound interacts with its targets through a cross-coupling reaction, leading to the formation of synthetically useful unsymmetrical diynes . It also readily undergoes a cross-dimerization reaction with various internal phenyl acetylenes in the presence of rhodium dimers and bidentate phosphine ligands to afford enynes .
Biochemical Pathways
The primary biochemical pathway affected by (tert-Butyldimethylsilyl)acetylene is the Cadiot-Chodkiewicz cross-coupling reaction pathway . The downstream effects of this pathway include the synthesis of β-alkynylketone and β-alkynyl aldehydes .
Result of Action
The molecular and cellular effects of (tert-Butyldimethylsilyl)acetylene’s action primarily involve the formation of synthetically useful unsymmetrical diynes and enynes . These compounds can be used in further synthetic transformations.
Action Environment
The action of (tert-Butyldimethylsilyl)acetylene can be influenced by various environmental factors. For instance, it needs to be stored under inert gas and away from moisture to prevent decomposition . Its reactivity can also be influenced by the presence of catalysts and the temperature of the reaction .
Safety and Hazards
“(tert-Butyldimethylsilyl)acetylene” is classified as a highly flammable liquid and vapor . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
tert-butyl-ethynyl-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16Si/c1-7-9(5,6)8(2,3)4/h1H,2-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTYNRTUKJVYEIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
86318-61-8 | |
| Record name | (tert-Butyldimethylsilyl)acetylene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes tert-butyldimethylsilylacetylene useful in organometallic reactions?
A1: Tert-butyldimethylsilylacetylene can act as a ligand in organometallic complexes, particularly with transition metals like gold [] and rhodium []. The bulky tert-butyldimethylsilyl group provides steric hindrance, influencing the reactivity and selectivity of the resulting complexes.
Q2: Can you provide an example of how the steric effects of the tert-butyldimethylsilyl group influence reactivity?
A2: Research on thermal reactions of a silene derivative with various substituted acetylenes, including tert-butyldimethylsilylacetylene, revealed the impact of steric hindrance []. The bulky tert-butyldimethylsilyl group on the acetylene was found to destabilize the biradical intermediate formed during the reaction, ultimately affecting the activation energy and product formation [].
Q3: How is tert-butyldimethylsilylacetylene utilized in the synthesis of phthalocyanines?
A3: Researchers have employed tert-butyldimethylsilylacetylene in a multi-step synthesis of octaalkynylphthalocyanines []. It serves as a protected acetylene source. The tert-butyldimethylsilyl group is initially attached to the acetylene moiety, allowing for coupling reactions with diiodophthalonitrile. Subsequent deprotection with fluoride ions yields the desired ethynylphthalonitrile, a key precursor to the phthalocyanine macrocycle [].
Q4: Are there any examples of tert-butyldimethylsilylacetylene being used in asymmetric synthesis?
A4: Yes, a study investigated the enantioselective addition of diisopropylzinc to an achiral aldehyde, 2-(tert-butyldimethylsilylethynyl)pyrimidine-5-carbaldehyde []. The reaction was conducted on a single crystal face of the aldehyde, where the tert-butyldimethylsilylethynyl group likely plays a role in the crystal packing and orientation of the aldehyde molecule at the reactive face, ultimately contributing to the observed enantioselectivity [].
Q5: Can you summarize the key properties of tert-butyldimethylsilylacetylene highlighted in this research?
A5: The research demonstrates that tert-butyldimethylsilylacetylene:
- Acts as a ligand in organometallic complexes, potentially influencing reactivity and selectivity due to the steric hindrance of the tert-butyldimethylsilyl group [, ].
- Can be strategically employed in multi-step syntheses, where the tert-butyldimethylsilyl group acts as a protecting group that can be selectively removed [].
- May play a role in controlling molecular orientation in solid-state reactions, potentially leading to enantioselective transformations [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




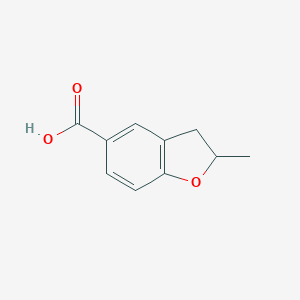
![5,6-Dimethylfuro[2,3-b]pyridine](/img/structure/B8903.png)

![6-Chloro-9-nitro-5-oxo-5H-benzo[A]phenoxazine](/img/structure/B8907.png)

